2-Keto-D-gluconic acid hemicalcium salt monohydrate, 99%

Übersicht

Beschreibung

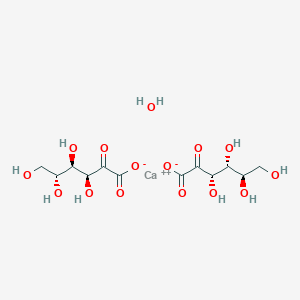

2-Keto-D-gluconic acid hemicalcium salt monohydrate is a chemical compound with the molecular formula C6H9O7·½Ca·H2O . It is often used in the food processing and pharmaceutical industries . This compound is found in the carrageenan polysaccharide of Irish moss and can be used as a stabilizer in the storage of biological materials .

Synthesis Analysis

The synthesis of 2-Keto-D-gluconic acid hemicalcium salt monohydrate involves several steps . The process begins with the dissolution of L-glutamic acid in anhydrous ethanol. The solution is then stirred uniformly and kept at a temperature below 5°C. Next, sulfuric acid with a concentration of 9N is slowly added to the solution while stirring continues .Molecular Structure Analysis

The molecular weight of 2-Keto-D-gluconic acid hemicalcium salt monohydrate is 231.22 g/mol . The linear formula of this compound is C6H9O7·½Ca·H2O .Chemical Reactions Analysis

2-Keto-D-gluconic acid hemicalcium salt monohydrate is used in the manufacture of L-Ascorbic Acid and D-Erythorbic Acid from 2-Keto-gulonic Acid via enzymic Lactonization .Physical and Chemical Properties Analysis

2-Keto-D-gluconic acid hemicalcium salt monohydrate is a white to off-white solid . It is soluble in water, with a solubility of 49-51 mg/mL . The compound should be stored at a temperature of 2-8°C .Wirkmechanismus

Target of Action

The primary target of 2-Keto-D-gluconic acid hemicalcium salt hydrate is the UxuR regulon in E. coli . This regulon controls the genes for the metabolism of 2-keto-D-gluconic acid .

Mode of Action

2-Keto-D-gluconic acid interacts with its target by being converted to D-mannonate by the enzyme fructuronate reductase (EC 1.1.1.57) . This conversion is a key step in the metabolic pathway of the compound.

Biochemical Pathways

The biochemical pathway affected by 2-Keto-D-gluconic acid involves the conversion of 2-keto-D-gluconic acid to D-mannonate . This conversion is part of the UxuR regulon-controlled metabolic pathway in E. coli

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The result of the action of 2-Keto-D-gluconic acid hemicalcium salt hydrate is the production of D-mannonate . This compound can be used to make D-erythorbic acid using an α-amylase enzyme .

Action Environment

The action of 2-Keto-D-gluconic acid hemicalcium salt hydrate can be influenced by environmental factors such as temperature and the presence of certain substances. For example, one study found that the activity of an enzyme involved in the compound’s metabolic pathway was influenced by the presence of metal ions, organic solvents, and the chelating agent ethylene diamine tetra-acetic acid (EDTA) .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The role of 2-Keto-D-gluconic acid hemicalcium salt hydrate in biochemical reactions is not fully understood. It is known that genes for the metabolism of 2-keto-D-gluconic acid are controlled by the UxuR regulon in E. coli . The compound is converted to D-mannonate by the enzyme fructuronate reductase (EC 1.1.1.57) .

Cellular Effects

It is known that 2-keto-D-gluconic acid exhibits antimicrobial properties against species of Pseudomonas that cause plant disease .

Molecular Mechanism

It is known to interact with enzymes such as fructuronate reductase

Metabolic Pathways

2-Keto-D-gluconic acid hemicalcium salt hydrate is involved in the metabolism of glucose and gluconic acid in some pseudomonas strains . It is also involved in the metabolism of uronic acids in E. coli .

Eigenschaften

IUPAC Name |

calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+;;/m11../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTJSFDOKRLTMQ-LWDDDOIUSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20CaO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3470-37-9, 1040352-40-6 | |

| Record name | Calcium gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1040352-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

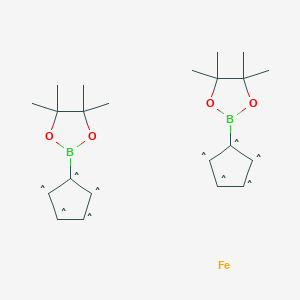

![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)

![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)

![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)